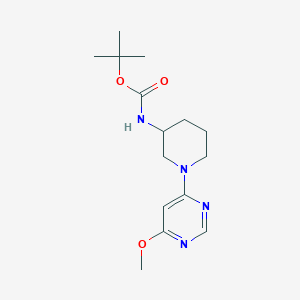![molecular formula C21H23N5O5 B2854095 ethyl 2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 904372-01-6](/img/structure/B2854095.png)
ethyl 2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N5O5 and its molecular weight is 425.445. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The chemical compound ethyl 2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, due to its complex structure, is involved in various synthesis and characterization studies. For instance, similar compounds with imidazole derivatives have been synthesized and characterized through spectroscopic methods, including IR, FT-Raman, NMR, and computational approaches to understand their reactivity properties. These studies are crucial for exploring the potential applications of such compounds in scientific research, particularly in understanding their interaction with other molecules and their potential reactivity (Hossain et al., 2018).
Antimicrobial Activities
Some derivatives of the mentioned compound, specifically those with imidazole and purine frameworks, have been investigated for their antimicrobial activities. For example, Sharma et al. synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and evaluated their antimicrobial potential against various Gram-positive and Gram-negative bacteria, providing insights into the structure-activity relationship of such compounds (Sharma et al., 2004).
Antioxidant Potential
Compounds with similar structural frameworks have shown promising antioxidant activities. For instance, Chakraborty et al. isolated substituted aryl meroterpenoids from red seaweed, which exhibited significant radical inhibiting and Fe(2+) ion chelating activities, suggesting the potential of such structures in developing antioxidative agents (Chakraborty et al., 2016).
Biological Activity and Molecular Docking Studies
The compound's framework is also relevant in studies focused on its biological activity and interaction with biological targets. For instance, Attimarad et al. synthesized ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and conducted molecular docking studies to predict their binding modes on cyclooxygenase enzymes, revealing their potential anti-inflammatory activities (Attimarad et al., 2017).
Catalytic and Reactive Properties
The structural motifs within the compound have been utilized in catalyst design, where their reactive properties are harnessed for facilitating chemical transformations. For example, Zang et al. used ionic liquids containing imidazole derivatives for the efficient synthesis of imidazoles under ultrasonic irradiation, showcasing the compound's utility in promoting chemical reactions (Zang et al., 2010).
properties
IUPAC Name |
ethyl 2-[6-(2-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-5-30-15-10-8-7-9-14(15)26-13(3)11-24-17-18(22-20(24)26)23(4)21(29)25(19(17)28)12-16(27)31-6-2/h7-11H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVOQXUINSRMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

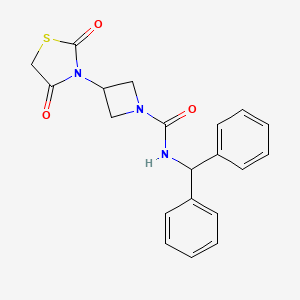
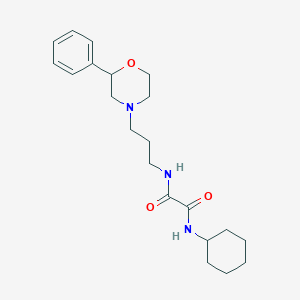
![1-(2,3-dihydroindol-1-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2854014.png)
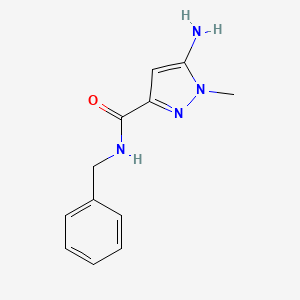
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2854018.png)

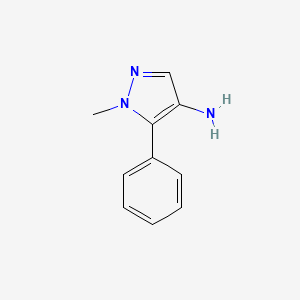
![1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea](/img/structure/B2854022.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B2854025.png)


![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/no-structure.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2854032.png)
